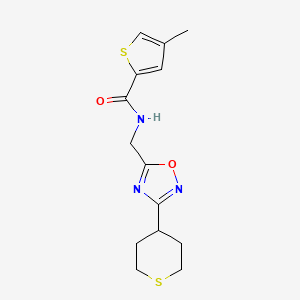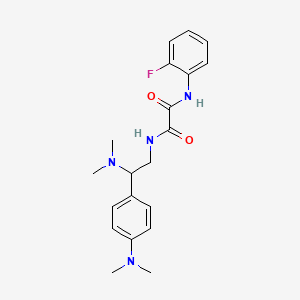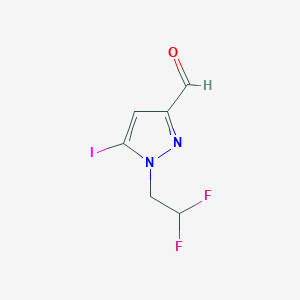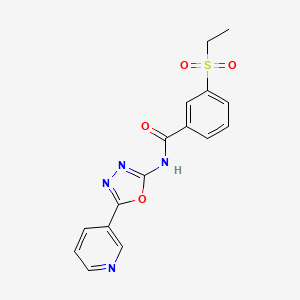
4-Phenethylpiperazin-2-one
Vue d'ensemble
Description
4-Phenethylpiperazin-2-one is a chemical compound that belongs to the piperazine family. It has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperazine ring substituted with a phenethyl group at the 4-position and a carbonyl group at the 2-position.
Applications De Recherche Scientifique
4-Phenethylpiperazin-2-one has several applications in scientific research:
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenethylpiperazin-2-one can be synthesized via various methods. One common synthetic route involves the Jocic-type reaction with N-substituted diamines . Another method includes a cascade double nucleophilic substitution utilizing chloro allenylamide, primary amine, and aryl iodide . The reaction conditions typically involve the use of solvents like acetic acid and DMF, and reagents such as trichloroacetic acid and sodium trichloroacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium dichromate in acetic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using primary amines and aryl iodides.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroacetic acid, sodium trichloroacetate, and primary amines. Reaction conditions often involve temperatures ranging from 0°C to room temperature and the use of solvents like DMF and acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions result in various substituted piperazinones .
Mécanisme D'action
The mechanism of action of 4-Phenethylpiperazin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context . The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Phenethylpiperazin-2-one include other piperazine derivatives such as:
- 1-Phenylpiperazine
- 4-Methylpiperazine
- 1-Benzylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenethyl group at the 4-position and the carbonyl group at the 2-position allows for distinct interactions with molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
4-(2-phenylethyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCBPBRQHSZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2415274.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)
![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2415285.png)




![6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B2415291.png)
![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)
